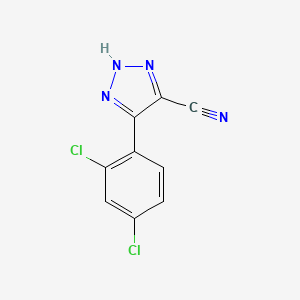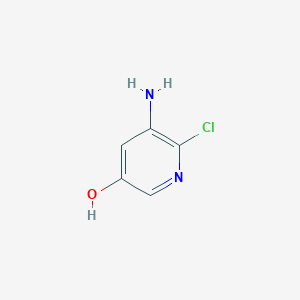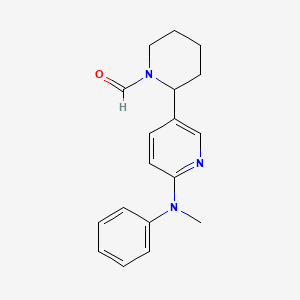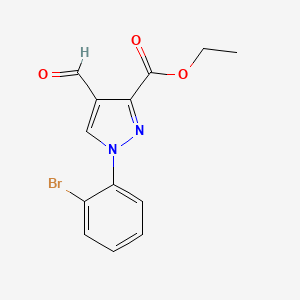
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a 4-fluoro-2-methylphenyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a 4-fluoro-2-methylbenzyl halide in the presence of a Lewis acid catalyst.
Addition of the methanol group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde.
Reduction: Formation of (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol.
Substitution: Formation of (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol or (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol.
Aplicaciones Científicas De Investigación
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol involves its interaction with specific molecular targets. The furan ring and the fluoro-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde
- (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol
- (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol
- (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol
Uniqueness
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the methanol group also provides distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
[5-(4-fluoro-2-methylphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3 |
Clave InChI |
ISPDHVVJBNOUSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
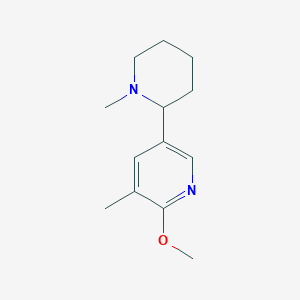
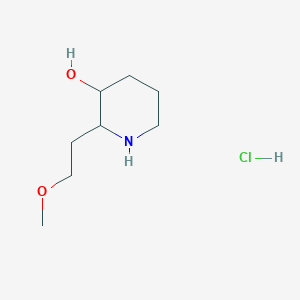
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
